Temporin-GHd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H108N18O16 |
|---|---|
Molecular Weight |
1529.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C76H108N18O16/c1-10-44(7)63(94-75(108)64(45(8)11-2)93-72(105)58(35-51-37-80-41-83-51)89-67(100)53(27-28-61(78)96)85-68(101)55(30-43(5)6)87-66(99)52(77)31-47-21-15-12-16-22-47)74(107)81-38-62(97)84-46(9)65(98)86-54(29-42(3)4)69(102)92-60(39-95)73(106)90-57(34-50-36-79-40-82-50)71(104)88-56(32-48-23-17-13-18-24-48)70(103)91-59(76(109)110)33-49-25-19-14-20-26-49/h12-26,36-37,40-46,52-60,63-64,95H,10-11,27-35,38-39,77H2,1-9H3,(H2,78,96)(H,79,82)(H,80,83)(H,81,107)(H,84,97)(H,85,101)(H,86,98)(H,87,99)(H,88,104)(H,89,100)(H,90,106)(H,91,103)(H,92,102)(H,93,105)(H,94,108)(H,109,110)/t44-,45-,46-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-,64-/m0/s1 |
InChI Key |
YCWIQPAQDXZSCK-SUDAOBRNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
Temporin-GHd: A Technical Guide on its Sequence, Structure, and Antimicrobial Properties
An In-depth Analysis for Researchers and Drug Development Professionals
Temporin-GHd, a member of the temporin superfamily of antimicrobial peptides (AMPs), is a 13-residue peptide isolated from the frog Hylarana guentheri.[1] It has demonstrated broad-spectrum antimicrobial activities against both bacteria and fungi, positioning it as a promising candidate for the development of novel anti-infective agents.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Amino Acid Sequence and Physicochemical Properties
This compound is a short, cationic peptide characterized by a low net positive charge, a feature common to the temporin family.[1]
Sequence:
-
One-Letter Code: FLQHIIGALSHFF[3]
-
Three-Letter Code: H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C76H108N18O16 | [3] |
| Molecular Weight | 1529.8 g/mol | [3] |
| Length | 13 amino acids | [1] |
| Net Charge | Low positive charge | [1] |
| GenBank Accession No. | KU518309 | [1] |
Structural Characteristics
The structure of this compound is crucial to its antimicrobial function, adopting different conformations in aqueous versus membrane-mimetic environments.
Secondary Structure
In an aqueous solution, this compound exists in a random coil conformation.[1][2] However, upon interaction with a membrane-like environment, such as in the presence of 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational change to a predominantly α-helical structure.[1][4] This transition is a hallmark of many membrane-active AMPs.
Tertiary Structure and Amphipathicity
The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.[1][2] The hydrophobic amino acid residues are localized on one side of the helix, while the polar, hydrophilic residues are on the opposite face.[1] This amphipathic nature is critical for its ability to interact with and disrupt bacterial membranes. Helical wheel projections and 3D structural models, calculated using software like PyMOL, visually demonstrate this segregation of residues.[1][4]
Antimicrobial Activity and Mechanism of Action
This compound exhibits potent antibacterial and antibiofilm activity, particularly against cariogenic bacteria such as Streptococcus mutans.[1][2]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound against S. mutans has been quantified through various assays.
Table 2: Antimicrobial and Antibiofilm Activity of this compound against Streptococcus mutans
| Parameter | Value (μM) | Description | Reference |
| MIC | - | Minimum Inhibitory Concentration | [1] |
| MBC | 26 | Minimum Bactericidal Concentration | [1] |
| MBIC50 | 6.6 | 50% Biofilm Inhibitory Concentration (Initial Attachment) | [1] |
| MBRC50 | 26 | 50% Biofilm Reduction Concentration (12h Biofilm) | [1] |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process can be broken down into several key steps:
-
Electrostatic Interaction: The positively charged residues of this compound are thought to initially interact with the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria.[1][5]
-
Membrane Insertion and Permeabilization: The amphipathic α-helix facilitates the insertion of the peptide into the lipid bilayer. This disrupts the membrane integrity, leading to increased permeability.[1][2]
-
Intracellular Targeting: Following membrane disruption, this compound can translocate into the cytoplasm and bind to intracellular targets, such as genomic DNA.[1][2]
This multi-faceted mechanism makes it difficult for bacteria to develop resistance.[1]
Anti-biofilm Activity
This compound not only kills planktonic bacteria but also effectively inhibits biofilm formation and disrupts pre-formed biofilms.[1][2] Its anti-biofilm mechanism includes:
-
Inhibition of Initial Attachment: At sub-MIC concentrations, it can significantly impede the initial attachment of bacteria to surfaces.[1]
-
Disruption of Mature Biofilms: It can eradicate established biofilms.[1]
-
Downregulation of Virulence Genes: this compound has been shown to downregulate the expression of genes involved in the synthesis of exopolysaccharides (EPS), such as glucosyltransferases in S. mutans.[1][4] EPS are crucial for the structural integrity of biofilms.
Safety and Selectivity
An important consideration for any potential therapeutic is its safety profile. This compound has shown a favorable selectivity for bacterial cells over mammalian cells.
Table 3: Cytotoxicity and Hemolytic Activity of this compound
| Cell Type | Assay | Result | Concentration | Reference |
| Human Oral Epithelial Cells | Cytotoxicity Assay | No significant cytotoxicity observed | Up to 200 μM | [1][2] |
| Human Red Blood Cells | Hemolytic Assay | Low hemolytic activity | - | [1] |
This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells. Bacterial membranes are rich in anionic lipids, which attract the cationic AMP, whereas mammalian cell membranes are generally zwitterionic.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the study of this compound.
Peptide Synthesis
This compound is commercially synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis protocol.[1][4] The purity and identity of the synthesized peptide are confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry, respectively.[1][4]
Circular Dichroism (CD) Spectroscopy
To determine the secondary structure of this compound, CD spectroscopy is performed.[1][4] The peptide is dissolved in different solutions to mimic various environments:
-
Aqueous environment: 10 mM phosphate-buffered saline (PBS, pH 7.2)
-
Membrane-mimetic environments: 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles. The final peptide concentration used is typically 150 μM.[1][4] Spectra are recorded to observe the characteristic peaks for random coil and α-helical structures.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.[1] Briefly, two-fold serial dilutions of the peptide are incubated with a standardized bacterial suspension (e.g., S. mutans at 2 × 106 CFU/mL) in a suitable broth (e.g., Brain Heart Infusion broth) at 37°C under appropriate conditions (e.g., anaerobic for S. mutans).[1] The MIC is the lowest concentration that inhibits visible bacterial growth. To determine the MBC, aliquots from wells showing no growth are plated on agar plates, and the lowest concentration that kills a specified percentage (e.g., 99.9%) of the initial inoculum is the MBC.
Time-Killing Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population. A suspension of bacteria in the logarithmic growth phase (e.g., 2 × 106 CFU/mL) is treated with different concentrations of this compound (e.g., 0.5×, 1×, and 2× MIC).[1] At various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[1]
Biofilm Inhibition and Eradication Assays
-
Inhibition of Initial Attachment (MBIC): Bacterial suspensions are added to microtiter plates containing serial dilutions of the peptide and incubated to allow for biofilm formation (e.g., for 24 hours). Non-adherent cells are washed away, and the remaining biofilm is quantified using methods like the crystal violet (CV) staining assay or the MTT assay.[1]
-
Eradication of Pre-formed Biofilms (MBRC): Biofilms are allowed to form in microtiter plates for a specific period (e.g., 12 or 24 hours). The planktonic cells are removed, and fresh media containing serial dilutions of the peptide are added. After further incubation, the remaining biofilm is quantified.[1]
Cytotoxicity Assay
The effect of this compound on mammalian cells is evaluated using assays such as the Cell Counting Kit-8 (CCK-8) assay.[1] Human oral epithelial cells, for example, are seeded in 96-well plates and incubated with various concentrations of the peptide (e.g., 6.3 to 200 μM) for a specified duration (e.g., 60 minutes).[1] Cell viability is then assessed by measuring the absorbance at 450 nm after the addition of the CCK-8 solution.[1]
Hemolytic Assay
To assess the lytic activity against red blood cells, a suspension of human red blood cells (hRBCs) is incubated with different concentrations of this compound (e.g., 50 to 200 μM) for 60 minutes at 37°C.[1] The release of hemoglobin is measured by spectrophotometry at 450 nm after centrifugation.[1] A positive control (e.g., 0.1% Triton X-100) and a negative control (PBS) are used for comparison.[1]
Conclusion
This compound is a potent antimicrobial peptide with a well-defined amino acid sequence and a structure that is adaptable to its environment, a key feature for its membrane-disrupting mechanism of action. Its efficacy against both planktonic bacteria and biofilms, coupled with its favorable safety profile, underscores its potential as a lead compound for the development of new therapeutics to combat bacterial infections, particularly those associated with biofilm formation. Further research into its in vivo efficacy and formulation will be crucial steps in translating its promising in vitro activity into clinical applications.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Temporin-GHd: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHd is a short, cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri. As part of the temporin family, it represents a promising candidate for the development of novel anti-infective agents due to its potent antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action, including its effects on bacterial gene expression.
Antimicrobial Spectrum of this compound
This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary quantitative data available focuses on its efficacy against the cariogenic bacterium Streptococcus mutans.
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans
| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |
| Streptococcus mutans | ATCC 25175 | 13.1 | 26 | [1] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
While extensive quantitative data for a wider range of microbes for this compound is still emerging, studies on other temporins from Hylarana guentheri, such as Temporin-GHa and its derivatives, show a broad spectrum of activity which is likely indicative of the potential of this compound.[3][4][5] These related peptides have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), other Gram-positive and Gram-negative bacteria, and fungi.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Broth Microdilution Assay for MIC and MBC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial peptide.[1]
Protocol:
-
Bacterial Preparation: A single colony of the test microorganism (e.g., S. mutans) is inoculated into a suitable broth medium (e.g., Brain Heart Infusion broth) and incubated to reach the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 2 × 10^6 CFU/mL).[1]
-
Peptide Preparation: this compound is serially diluted (two-fold) in a 96-well microtiter plate using sterile water or a suitable buffer to achieve a range of concentrations.[1]
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The final bacterial concentration is typically 1 × 10^6 CFU/mL. The plate is incubated under appropriate conditions (e.g., 37°C for 16 hours for S. mutans).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed by measuring the optical density at 600 nm using a microplate reader.[1]
-
MBC Determination: To determine the MBC, an aliquot of the bacterial suspension from the wells showing no growth in the MIC assay is plated onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest peptide concentration that results in no bacterial growth on the agar plate.[1]
Time-Killing Kinetics Assay
This assay assesses the rate at which an antimicrobial peptide kills a bacterial population.[1]
Protocol:
-
Preparation: A logarithmic phase bacterial culture is diluted to a specific concentration (e.g., 2 × 10^6 CFU/mL) in a suitable broth.[1]
-
Treatment: The bacterial suspension is treated with this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, and 2x MIC). A control group with no peptide is also included.[1]
-
Sampling: At specific time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are withdrawn from each treatment group.[1]
-
Plating and Incubation: The aliquots are serially diluted and plated on agar plates. The plates are incubated until colonies are visible.
-
Enumeration: The number of colony-forming units (CFU) is counted for each time point and treatment condition to determine the rate of killing.[1]
Nucleic Acid Leakage Assay
This assay is used to assess the integrity of the bacterial cell membrane by measuring the leakage of intracellular nucleic acids.[1]
Protocol:
-
Bacterial Suspension: An exponential phase bacterial culture is harvested, washed, and resuspended in saline to a high density (e.g., 2 × 10^8 CFU/mL).[1]
-
Peptide Treatment: The bacterial suspension is treated with different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) at 37°C for various time points.[1]
-
Sample Collection: At each time point, the bacterial suspension is centrifuged to pellet the cells.[1]
-
Measurement: The supernatant, containing any leaked nucleic acids, is collected, and its absorbance is measured at 260 nm using a spectrophotometer. An increase in absorbance indicates membrane damage.[1]
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. Its amphipathic α-helical structure allows it to interact with and permeabilize the microbial membrane, leading to the leakage of intracellular contents and ultimately cell death.[1][6] This membrane-targeting action is a hallmark of many antimicrobial peptides and is considered a reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics.[1]
Beyond direct membrane damage, this compound has been shown to influence bacterial gene expression, specifically in the context of biofilm formation.
Downregulation of Exopolysaccharide Biosynthesis Genes in S. mutans
This compound has been observed to downregulate the expression of genes responsible for the synthesis of exopolysaccharides (EPS), which are crucial components of the S. mutans biofilm matrix.[1] This includes the glucosyltransferase genes gtfB, gtfC, and gtfD.[1] The reduction in EPS production hinders the ability of the bacteria to form robust biofilms, which are often associated with increased antibiotic resistance and chronic infections.
Below is a diagram illustrating the experimental workflow to determine the effect of this compound on gene expression.
The following diagram illustrates the logical relationship of this compound's action on the downregulation of glucosyltransferase genes.
Conclusion
This compound is a potent antimicrobial peptide with a primary mechanism of action involving membrane disruption. Its ability to also downregulate key virulence genes associated with biofilm formation in S. mutans highlights its potential as a multifaceted anti-infective agent. Further research to fully elucidate its antimicrobial spectrum and to explore its efficacy in in vivo models is warranted for its development as a future therapeutic.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Antibiofilm Activity of Temporin-GHd Against Streptococcus mutans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial peptide Temporin-GHd and its efficacy in combating biofilms of the primary cariogenic bacterium, Streptococcus mutans. The following sections detail the quantitative antibiofilm and antibacterial activities of this compound, the experimental protocols utilized for these assessments, and the molecular mechanisms underlying its disruptive effects on S. mutans biofilms.
Quantitative Assessment of this compound Activity
This compound, a 13-residue antimicrobial peptide derived from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm capabilities against Streptococcus mutans. Its activity is summarized in the tables below, providing key metrics for its efficacy.
Table 1: Antibacterial and Antibiofilm Concentrations of this compound against S. mutans
| Parameter | Definition | This compound (μM) |
| MBIC₅₀ | Minimum Biofilm Inhibitory Concentration (50%) | 6.6 |
| MBRC₅₀ | Minimum Biofilm Reduction Concentration (50%) | 26 |
MBIC₅₀ represents the concentration required to inhibit the initial attachment and formation of biofilms by 50%. MBRC₅₀ is the concentration needed to reduce a 12-hour pre-formed biofilm by 50%.
Table 2: Efficacy of this compound on Biofilm Formation and Disruption
| Biofilm Stage | This compound Concentration | Inhibition/Reduction Rate |
| Initial Attachment | 0.5 x MIC | 50-60% Inhibition |
| 12-hour Pre-formed Biofilm | 1 x MIC | ~38% Reduction |
| 12-hour Pre-formed Biofilm | 2 x MIC | 60-65% Reduction |
| 24-hour Pre-formed Biofilm | 1 x MIC | 10-18% Reduction |
Table 3: Effect of this compound on Extracellular Polysaccharide (EPS) Production
| EPS Type | This compound Concentration | Inhibition Rate |
| Water-Soluble EPS | 0.25 x MIC | ~38% |
| Water-Soluble EPS | 0.5 x MIC | ~46% |
| Water-Insoluble EPS | 0.25 x MIC | ~13.4% |
| Water-Insoluble EPS | 0.5 x MIC | ~27.3% |
Mechanism of Action
This compound exerts its antibiofilm activity through a multi-faceted approach targeting both the bacterial cells and the biofilm matrix. The peptide adopts an α-helical structure in membrane-like environments, a common feature of membrane-active antimicrobial peptides. This amphipathic structure facilitates its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.
A key aspect of its antibiofilm mechanism is the downregulation of genes responsible for the synthesis of glucosyltransferases (Gtfs). These enzymes are critical for the production of extracellular polysaccharides (EPS), which form the structural scaffold of the S. mutans biofilm. By inhibiting the expression of gtfB, gtfC, and gtfD genes, this compound significantly reduces the production of both soluble and insoluble EPS, thereby hindering biofilm formation and integrity.
Methodological & Application
Application Note and Protocol: High-Purity Temporin-GHd via Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin-GHd, a 13-residue antimicrobial peptide isolated from Hylarana guentheri, exhibits broad-spectrum antimicrobial and antibiofilm activities.[1][2] Effective in vitro and preclinical studies rely on highly purified peptide. This document provides a detailed protocol for the purification of chemically synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein consistently yields this compound with a purity exceeding 95%, suitable for a range of research and development applications.
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) that represent promising candidates for novel therapeutic agents.[3] this compound, in particular, has demonstrated significant efficacy against various pathogens.[1][2] Following solid-phase peptide synthesis, crude peptide preparations contain impurities such as truncated sequences, deletion sequences, and residual protecting groups. RP-HPLC is a powerful and widely used technique for the purification of synthetic peptides, separating molecules based on their hydrophobicity.[4][5] This application note details a robust RP-HPLC protocol for achieving high-purity this compound.
Experimental Protocols
Materials and Equipment
1.1 Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
1.2 Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size)
-
C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Centrifuge
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in a minimal volume of Mobile Phase A.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.
Preparative RP-HPLC Purification
This protocol is optimized for a preparative C18 column. Adjustments may be necessary for different column dimensions or chemistries.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 2-3 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered crude peptide solution onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B as detailed in Table 1.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the full-length this compound peptide.
Purity Analysis and Lyophilization
-
Purity Verification: Analyze the collected fractions using analytical RP-HPLC with the conditions outlined in Table 2 to confirm the purity of each fraction.
-
Pooling: Pool the fractions with >95% purity.
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
Lyophilization: Freeze the aqueous peptide solution and lyophilize for 24-48 hours until a dry, fluffy white powder is obtained. Store the purified peptide at -20°C or -80°C.
Data Presentation
Quantitative Data Summary
The following tables outline the operational parameters for both preparative and analytical RP-HPLC stages.
Table 1: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | 220 nm, 280 nm |
| Gradient | 5-25% B over 10 min, 25-55% B over 40 min, 55-95% B over 5 min |
| Injection Volume | 1-5 mL (concentration dependent) |
| Column Temperature | 25°C |
Table 2: Analytical RP-HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Gradient | 5-95% B over 30 minutes |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a reliable and reproducible method for obtaining high-purity this compound from crude synthetic preparations. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA is effective for resolving the target peptide from synthesis-related impurities. The final lyophilized product is suitable for a wide array of applications, including antimicrobial susceptibility testing, biofilm inhibition assays, and mechanism-of-action studies.
References
Application Notes and Protocols: Temporin-GHd Time-Killing Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin-GHd is a member of the temporin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in amphibians. These peptides are of significant interest in the development of novel anti-infective agents due to their broad-spectrum activity and unique mechanism of action, which primarily involves the disruption of microbial cell membranes. The time-killing kinetics assay is a fundamental in vitro pharmacodynamic study that provides critical information on the rate and extent of a new antimicrobial agent's bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for conducting a time-killing kinetics assay with this compound.
Principle of the Assay
The time-kill assay measures the change in a population of microorganisms within a specified period after exposure to an antimicrobial agent in vitro. By sampling and enumerating viable bacteria at various time points, a time-kill curve is generated, which plots the logarithmic number of colony-forming units per milliliter (CFU/mL) against time. This allows for the characterization of the antimicrobial agent's activity, typically defined as follows:
-
Bactericidal: A reduction of ≥3-log10 in CFU/mL (99.9% kill) from the initial inoculum.
-
Bacteriostatic: A <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the bacteria are not killed.
Experimental Protocol: Time-Killing Kinetics of this compound against Streptococcus mutans
This protocol is adapted from studies on the antibacterial activity of this compound.
1. Materials
-
This compound (lyophilized powder)
-
Streptococcus mutans (or other susceptible bacterial strain)
-
Brain Heart Infusion (BHI) broth and BHI agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes and culture tubes
-
Spectrophotometer
-
Incubator (37°C, anaerobic conditions for S. mutans)
-
Shaker
-
Pipettes and sterile tips
-
Serial dilution supplies (e.g., 96-well plates or tubes with PBS)
-
Colony counter
2. Preparation of Reagents and Bacterial Culture
-
This compound Stock Solution: Dissolve lyophilized this compound in sterile PBS to create a high-concentration stock solution. Further dilutions to working concentrations (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC]) should be prepared in PBS. The MIC of this compound against the specific bacterial strain should be determined beforehand using standard broth microdilution methods.
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of S. mutans into B
-
Troubleshooting & Optimization
Navigating Temporin-GHd Solubility Challenges in In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the antimicrobial peptide Temporin-GHd during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder won't dissolve in aqueous buffers like PBS or water. What should I do?
A1: this compound, like many amphipathic peptides, can be challenging to dissolve directly in aqueous solutions due to the presence of hydrophobic residues. If you observe cloudiness or visible particulates, it is crucial not to proceed with your experiment as this indicates incomplete solubilization or aggregation, which will lead to inaccurate concentration measurements and unreliable results.[1][2]
We recommend a stepwise approach to solubilization. First, attempt to dissolve a small aliquot of the peptide in sterile, distilled water. If solubility remains an issue, the use of an organic co-solvent is the next step.[1][2]
Q2: What is the recommended organic solvent for dissolving this compound?
A2: For hydrophobic or amphipathic peptides, Dimethyl sulfoxide (DMSO) is a commonly used initial solvent due to its effectiveness and relatively low toxicity in most cell-based assays.[2][3][4] Start by dissolving the peptide in a minimal amount of pure DMSO. Once fully dissolved, slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while gently vortexing.[3][4]
Important: Be mindful of the final concentration of the organic solvent in your working solution, as high concentrations can be detrimental to cells. For most in vitro assays, the final DMSO concentration should not exceed 1% (v/v).[3]
Q3: Are there alternatives to DMSO?
A3: Yes, if DMSO is incompatible with your experimental setup, other organic solvents such as acetonitrile, ethanol, or isopropanol can be used.[3][5] The same principle of dissolving in a small volume of the organic solvent first, followed by gradual dilution with aqueous buffer, applies.
Q4: I've dissolved the peptide, but it precipitates out of solution when I dilute it or over time. How can I prevent this?
A4: Peptide precipitation upon dilution or during storage is often a sign of aggregation.[1] Here are several strategies to mitigate this:
-
pH Adjustment: The net charge of a peptide influences its solubility. This compound is a basic peptide, so dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve its solubility.[3][6] Conversely, acidic peptides dissolve better in basic solutions.[3]
-
Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[2] It is recommended to sonicate in short bursts on ice to prevent heating the sample.[2]
-
Chaotropic Agents: For peptides with a strong tendency to aggregate, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective. However, these are denaturing agents and may interfere with your biological assay, so their compatibility must be carefully considered.[4][7]
Q5: How can I confirm if my this compound solution contains aggregates?
A5: Visual inspection for cloudiness or precipitates is the first indicator.[1] For a more quantitative assessment, techniques such as Dynamic Light Scattering (DLS) can be employed to determine the size distribution of particles in your solution.[1] The presence of large particles or a high polydispersity index can signify aggregation.[1]
Troubleshooting Guide
Should you encounter issues with this compound solubility, follow this systematic troubleshooting workflow:
Quantitative Data Summary
The following table summarizes recommended solvent conditions based on peptide characteristics. This compound is a basic and amphipathic peptide.
| Peptide Type | Primary Solvent | Secondary Solvent/Additive | Key Considerations |
| Basic Peptides | Sterile Water | 10% Acetic Acid | Acidic conditions can increase the net positive charge, improving solubility.[3][6] |
| Acidic Peptides | Sterile Water | 10% Ammonium Bicarbonate | Basic conditions can increase the net negative charge, enhancing solubility.[3] |
| Hydrophobic/Amphipathic Peptides | Minimal Pure DMSO | Gradual dilution with aqueous buffer | Keep the final DMSO concentration low, typically <1% for cell-based assays.[3] |
| Peptides with High Aggregation Tendency | Appropriate solvent as above | 6 M Guanidine-HCl or 8 M Urea | These are denaturing agents and may affect peptide activity and assay performance.[4][7] |
Experimental Protocols
Protocol for Reconstituting this compound
This protocol provides a general guideline for dissolving this compound. It is recommended to first test the solubility of a small amount of the peptide.[2]
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.[2] Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]
-
Initial Dissolution in Organic Solvent: Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Dilution in Aqueous Buffer: While gently vortexing, add your desired sterile aqueous buffer (e.g., PBS) drop by drop to the concentrated DMSO stock solution until the desired final concentration is reached.
-
Final Check and Storage: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. For storage, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or lower.[4]
Mechanism of Action
This compound primarily exerts its antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane. This mechanism does not involve a classical signaling pathway with intracellular messengers but is rather a direct physical process.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 7. omizzur.com [omizzur.com]
Technical Support Center: Overcoming Bacterial Resistance to Temporin-GHd
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Temporin-GHd.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other temporins, is a cationic antimicrobial peptide. Its primary mechanism of action involves interaction with and disruption of the bacterial cell membrane.[1][2][3] Temporins are typically short, positively charged peptides that adopt an α-helical structure in a membrane-like environment.[4][5][6] This amphipathic structure allows them to insert into the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4][5] Some evidence also suggests that temporins may bind to bacterial DNA after entering the cell.[4][5]
Q2: Why are bacteria generally less likely to develop resistance to antimicrobial peptides (AMPs) like this compound compared to traditional antibiotics?
Bacteria tend to develop resistance to AMPs at a slower rate because these peptides target the fundamental structure of the bacterial membrane, which is a complex component for bacteria to modify without compromising their own viability.[7] Traditional antibiotics, in contrast, often have highly specific intracellular targets, and a single point mutation can sometimes confer resistance.
Q3: What are the known mechanisms of bacterial resistance to cationic antimicrobial peptides (CAMPs)?
While resistance to AMPs is less common, bacteria can evolve several defense mechanisms:
-
Modification of the Cell Surface: Bacteria can alter their cell surface to reduce the net negative charge, thereby repelling the cationic this compound. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[1][2][8]
-
Proteolytic Degradation: Bacteria may secrete proteases that degrade this compound, inactivating it before it can reach the cell membrane.
-
Efflux Pumps: Some bacteria can utilize efflux pumps to actively transport this compound out of the cell.[2]
-
Biofilm Formation: Bacteria within a biofilm are protected by an extracellular polymeric substance (EPS) matrix, which can prevent this compound from reaching the bacterial cells.[9][10] Biofilm-associated bacteria also often exhibit slower growth rates and altered gene expression, contributing to their reduced susceptibility.[9]
Troubleshooting Guides
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound for a previously susceptible bacterial strain.
Possible Cause 1: Development of resistance through cell surface modification.
-
Troubleshooting Steps:
-
Assess Membrane Charge: Investigate changes in the surface charge of the resistant strain compared to the susceptible parent strain. This can be done using techniques like zeta potential measurement.
-
Analyze Membrane Composition: Analyze the composition of the bacterial cell wall/membrane. For Gram-negative bacteria, look for modifications to the lipid A portion of LPS. For Gram-positive bacteria, investigate alterations in teichoic acids.[8] This may involve techniques like mass spectrometry.
-
Possible Cause 2: Production of proteases that degrade this compound.
-
Troubleshooting Steps:
-
Protease Activity Assay: Culture the resistant strain and test the supernatant for proteolytic activity against this compound. This can be done by incubating this compound with the culture supernatant and then testing its residual antimicrobial activity.
-
Protease Inhibitor Synergy: Test the antimicrobial activity of this compound in the presence of broad-spectrum protease inhibitors to see if its efficacy is restored.
-
Problem 2: this compound is effective against planktonic bacteria but not against biofilms.
Possible Cause: The biofilm matrix is preventing the peptide from reaching the bacterial cells.
-
Troubleshooting Steps:
-
Test in Combination with a Biofilm-Disrupting Agent: Evaluate the efficacy of this compound in combination with agents that can degrade the biofilm matrix, such as DNase I (to degrade eDNA) or specific glycoside hydrolases.
-
Test Synergistic Effects with other Antimicrobials: Some antibiotics can disrupt biofilm formation or integrity. Test for synergy between this compound and antibiotics known to have anti-biofilm properties.[11]
-
Possible Cause: Altered physiological state of biofilm bacteria.
-
Troubleshooting Steps:
-
Metabolic Activity Assessment: Compare the metabolic activity of bacteria within the biofilm to their planktonic counterparts. Bacteria in biofilms often have reduced metabolic rates, which can decrease their susceptibility to some antimicrobials.[9]
-
Gene Expression Analysis: Use techniques like RT-qPCR to analyze the expression of genes known to be involved in biofilm formation and resistance in the presence and absence of this compound.
-
Quantitative Data Summary
| Peptide | Target Organism | MIC (μM) | MBC (μM) | Reference |
| Temporin-GHc | Streptococcus mutans | 12.6 | >50 | [4] |
| This compound | Streptococcus mutans | 13.1 | 26 | [4] |
| GHaR7R | MRSA-5 | < MIC of vancomycin | - | [6] |
| Vancomycin | MRSA-5 | - | - | [6] |
| Peptide Combination | Target Organism | Synergistic Effect | Reference |
| Temporin A + Temporin B-YK | S. aureus & S. enterica | Yes | [12] |
| Trp-containing peptides + Penicillin | MRSE 1208 | Yes | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.[13][14][15][16]
Materials:
-
This compound stock solution of known concentration.
-
Bacterial strain of interest.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well polypropylene microtiter plates.
-
Incubator.
-
Spectrophotometer (plate reader).
Methodology:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate medium directly in the 96-well plate.
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic activity of this compound with another antimicrobial agent.
Materials:
-
This compound stock solution.
-
Stock solution of the second antimicrobial agent.
-
Bacterial strain of interest.
-
Appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Incubator and plate reader.
Methodology:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.
-
Prepare Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial along the y-axis.
-
Inoculate: Add the bacterial inoculum to all wells.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Measure the OD at 600 nm.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone.
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone.
-
FIC Index = FIC of drug A + FIC of drug B.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
-
Protocol 3: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent biofilm formation.[6][11]
Materials:
-
This compound stock solution.
-
Bacterial strain of interest.
-
Growth medium that supports biofilm formation (e.g., TSB with glucose).
-
Sterile 96-well flat-bottom tissue culture-treated plates.
-
Crystal Violet solution (0.1%).
-
Ethanol (95%) or acetic acid (33%).
Methodology:
-
Prepare Inoculum and Peptide Dilutions: Prepare bacterial inoculum and serial dilutions of this compound in the biofilm-promoting medium.
-
Incubate: Add the inoculum and peptide dilutions to the 96-well plate and incubate at 37°C for 24-48 hours without shaking.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain: Add crystal violet solution to each well and incubate for 15 minutes.
-
Wash and Solubilize: Wash away the excess stain with water and allow the plate to dry. Solubilize the remaining stain with ethanol or acetic acid.
-
Quantify: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. A reduction in absorbance indicates inhibition of biofilm formation.
Visualizations
Caption: Mechanisms of bacterial resistance to this compound and strategies to overcome them.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical relationship of synergistic action between this compound and a conventional antibiotic.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. tandfonline.com [tandfonline.com]
- 3. Cationic antimicrobial peptides : issues for potential clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biofilms: Novel Strategies Based on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. Determination of antimicrobial peptide MICs. [bio-protocol.org]
Technical Support Center: Refining Temporin-GHd Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an appropriate in vivo dosage for the antimicrobial peptide Temporin-GHd. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine model?
Q2: What is the primary mechanism of action for this compound?
A2: The primary antibacterial mechanism of this compound and other temporins is the disruption of the bacterial cell membrane.[3][4] These peptides are typically cationic and amphipathic, allowing them to preferentially interact with and permeate the negatively charged membranes of bacteria. This leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[3]
Q3: What are the potential cytotoxic effects of this compound?
A3: In vitro studies on this compound have shown no significant cytotoxicity towards human oral epithelial cells at concentrations up to 200 μM.[3] However, some related temporin peptides have demonstrated hemolytic activity and cytotoxicity at higher concentrations.[5][6] Therefore, it is essential to perform in vitro cytotoxicity assays on relevant mammalian cell lines and hemolysis assays before proceeding to in vivo experiments.
Q4: Which administration routes are suitable for this compound in animal models?
A4: The choice of administration route depends on the infection model. For systemic infections, intraperitoneal (IP) and intravenous (IV) injections are common. For localized infections, such as skin or lung infections, topical or aerosolized administration may be more appropriate. The study on Temporin-GHb derivatives utilized intraperitoneal administration successfully.[1][2]
Q5: How can I monitor the in vivo efficacy of this compound?
A5: Efficacy can be assessed by monitoring various endpoints depending on the infection model. Common methods include:
-
Bacterial load reduction: Quantifying the number of colony-forming units (CFU) in target organs (e.g., spleen, liver, lungs) or blood.
-
Survival studies: Monitoring the survival rate of infected animals treated with this compound compared to a control group.
-
Clinical signs of illness: Scoring and monitoring physical signs of sickness, such as weight loss, lethargy, and ruffled fur.
-
Biomarker analysis: Measuring levels of inflammatory cytokines or other relevant biomarkers in blood or tissue samples.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity or mortality in the treatment group. | The initial dose is too high. The peptide has off-target effects. The formulation is causing an adverse reaction. | Start with a lower dose and perform a dose-escalation study. Conduct in vitro cytotoxicity assays on a panel of mammalian cells. Ensure the peptide is properly formulated in a biocompatible vehicle (e.g., sterile saline). |
| Lack of efficacy in the in vivo model. | The dose is too low. The administration route is not optimal for reaching the site of infection. The peptide is rapidly cleared or degraded in vivo. The bacterial strain is resistant. | Increase the dose based on toxicity data. Consider alternative administration routes that deliver the peptide more directly to the infection site. Evaluate the pharmacokinetic profile of the peptide. Confirm the in vitro susceptibility of the bacterial strain being used. |
| Inconsistent results between experiments. | Variability in animal handling and infection procedure. Inconsistent peptide formulation. Differences in the health status of the animals. | Standardize all experimental procedures, including animal age, weight, and infection dose. Prepare fresh peptide formulations for each experiment and ensure complete solubilization. Use healthy, age-matched animals from a reputable supplier. |
| Precipitation of the peptide during formulation. | Poor solubility of the peptide in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Adjust the pH of the formulation. Consider using a carrier system, such as liposomes. |
Quantitative Data from Related Temporin Peptides
The following tables summarize in vivo and in vitro data for temporin peptides closely related to this compound. This information can be used to guide the experimental design for this compound.
Table 1: In Vivo Data for Temporin-GHb Derivatives in a Murine Model [1][2]
| Peptide | Animal Model | Infection Model | Dosage | Administration Route | Outcome |
| GHbK4R & GHb3K | Mice | S. aureus acute pneumonia | 15 mg/kg/day for 8 days | Intraperitoneal | Significant efficacy, no obvious toxicity |
Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Temporin Peptides [3][5][6]
| Peptide | Cell Line | IC50 (μM) | Hemolytic Activity (HC50, μM) |
| This compound | Human Oral Epithelial Cells | >200 | Not Reported |
| GHaR6R | HL-7702 (normal liver) | >200 | >200 |
| GHaR7R | HL-7702 (normal liver) | ~25 | ~25 |
| GHaR8R | HL-7702 (normal liver) | >200 | >200 |
| GHaR9W | HL-7702 (normal liver) | ~100 | >200 |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy, 6-8 week old BALB/c mice.
-
Groups:
-
Vehicle control (e.g., sterile saline).
-
This compound dose groups (e.g., 5, 15, 30, 50 mg/kg).
-
-
Procedure:
-
Administer a single dose of this compound or vehicle via the intended route (e.g., intraperitoneal injection).
-
Monitor mice for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, mortality) for at least 7 days.
-
At the end of the observation period, collect blood for hematological and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: In Vivo Efficacy Study in a Murine Sepsis Model
-
Animal Model: 6-8 week old BALB/c mice.
-
Infection: Induce sepsis by intraperitoneal injection of a lethal dose (LD50) of a relevant bacterial strain (e.g., Staphylococcus aureus).
-
Groups:
-
Infected + Vehicle control.
-
Infected + this compound (at doses below the MTD, e.g., 10 and 20 mg/kg).
-
Infected + Positive control antibiotic (e.g., vancomycin).
-
-
Procedure:
-
Administer treatment at a specified time post-infection (e.g., 1 hour).
-
Monitor survival for a defined period (e.g., 7 days).
-
In a satellite group of animals, collect blood and/or peritoneal lavage fluid at various time points to determine bacterial load (CFU/mL).
-
-
Endpoint: Increased survival rate and/or significant reduction in bacterial load in the this compound treated groups compared to the vehicle control.
Visualizations
Caption: Workflow for this compound in vivo studies.
Caption: Postulated mechanism of temporin action.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Antimicrobial Strategy of Temporin-GHd: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the antimicrobial peptide Temporin-GHd with other temporins and antimicrobial peptides (AMPs). It details the experimental evidence confirming its mechanism of action, focusing on membrane disruption and subsequent intracellular interactions. All quantitative data is presented in structured tables, and key experimental protocols are outlined to support reproducibility and further investigation.
At a Glance: this compound's Antimicrobial Performance
This compound, a 13-residue cationic antimicrobial peptide isolated from the frog Hylarana guentheri, demonstrates potent activity, particularly against Gram-positive bacteria.[1] Its primary mode of action involves the permeabilization of the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.[1][2] Furthermore, evidence suggests that this compound can translocate across the compromised membrane and interact with intracellular components, such as DNA.[1][2]
| Metric | Organism | This compound | Temporin-GHc | Melittin | LL-37 |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 13.1 µM[3] | 12.6 µM[3] | ~2-4 µM | ~16-32 µM |
| Minimum Bactericidal Concentration (MBC) | Streptococcus mutans | 26 µM[3] | >50 µM[3] | ~4-8 µM | >64 µM |
The Two-Pronged Attack: Mechanism of Action
This compound employs a multi-step process to exert its antimicrobial effects, primarily targeting the bacterial cell envelope and subsequently interfering with intracellular processes.
Membrane Permeabilization and Disruption
Upon encountering a bacterial cell, the amphipathic nature of this compound facilitates its interaction with the negatively charged components of the bacterial membrane.[1][2] This interaction induces a conformational change in the peptide, from a random coil in aqueous solution to an α-helical structure, which is crucial for its membrane-disrupting activity.[1] The subsequent permeabilization of the membrane is a key step in its bactericidal action. While the precise model of pore formation for this compound has not been definitively elucidated, the observed leakage of intracellular macromolecules suggests a significant disruption of the membrane barrier.[1]
dot
Caption: Proposed antimicrobial mechanism of this compound.
Intracellular Targeting: DNA Interaction
Following membrane permeabilization, this compound can enter the bacterial cytoplasm and interact with intracellular molecules.[1] Gel retardation assays have demonstrated that this compound can bind to bacterial DNA in a concentration-dependent manner.[1][2] This interaction can interfere with essential cellular processes such as DNA replication and transcription, contributing to the overall bactericidal effect.
Supporting Experimental Data
The antimicrobial mechanism of this compound is supported by a range of experimental evidence. The following tables summarize key findings from studies on Streptococcus mutans.
Table 1: Membrane Permeabilization Assays
| Experiment | Method | Result | Reference |
| Nucleic Acid Leakage | Measurement of absorbance at 260 nm in the supernatant of treated bacteria. | Time- and concentration-dependent increase in A260, indicating leakage of nucleic acids. Maximal leakage was observed after 120 minutes of treatment. | [1] |
| Membrane Integrity | LIVE/DEAD BacLight™ Bacterial Viability Kit. | Treatment with this compound resulted in an increase in red-fluorescing (membrane-compromised) cells. | [1] |
| Morphological Changes | Scanning Electron Microscopy (SEM). | SEM images showed significant damage to the cell membrane of S. mutans, including wrinkling and disruption, after treatment with this compound. | [1] |
Table 2: Intracellular Interaction Assays
| Experiment | Method | Result | Reference |
| DNA Binding | Gel Retardation Assay | This compound completely retarded the migration of S. mutans genomic DNA at a concentration of 0.5 mM, indicating a strong binding interaction. | [1][2] |
Comparison with Other Antimicrobial Peptides
This compound's mechanism of action shares similarities with other temporins and AMPs, but also exhibits key differences.
-
Temporin Family: Like other temporins, this compound is a short, cationic peptide that primarily targets the bacterial membrane.[3][4][5][6] However, variations in amino acid sequence can lead to differences in target specificity and the efficiency of membrane disruption. For instance, this compound shows superior bactericidal activity against S. mutans compared to its close analog, Temporin-GHc, which exhibits more of a bacteriostatic effect at similar concentrations.[3]
-
Melittin: Melittin, a well-studied AMP from bee venom, also acts by disrupting cell membranes. However, it is generally more potent and has a broader spectrum of activity, but also exhibits higher hemolytic activity, making it more toxic to mammalian cells.
-
LL-37: The human cathelicidin LL-37 has a more complex mechanism of action that includes membrane permeabilization as well as immunomodulatory effects. Compared to this compound, LL-37 often has a higher MIC against various bacteria.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Nucleic Acid Leakage Assay
dot
Caption: Workflow for the nucleic acid leakage assay.
-
Bacterial Culture: Streptococcus mutans is cultured in a suitable broth (e.g., BHI) to the mid-logarithmic growth phase.
-
Cell Preparation: The bacterial cells are harvested by centrifugation, washed, and resuspended in 0.9% NaCl to a final concentration of approximately 2 x 10⁸ CFU/mL.
-
Peptide Treatment: The bacterial suspension is treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). A control sample with no peptide is also prepared.
-
Incubation: The samples are incubated at 37°C, and aliquots are taken at different time points (e.g., 0, 30, 60, 90, 120, and 150 minutes).
-
Sample Processing: The collected aliquots are centrifuged to pellet the bacterial cells.
-
Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer to quantify the amount of nucleic acid released from the cells.
Bacterial Membrane Integrity Assay (LIVE/DEAD™ BacLight™)
-
Bacterial Culture and Preparation: Similar to the nucleic acid leakage assay, S. mutans is grown to the logarithmic phase and resuspended in saline.
-
Peptide Treatment: The bacterial suspension is treated with this compound at desired concentrations for a specified time (e.g., 60 minutes).
-
Staining: The treated cells are stained with the LIVE/DEAD™ BacLight™ reagents (SYTO® 9 and propidium iodide) according to the manufacturer's instructions.
-
Microscopy: The stained cells are visualized using a fluorescence microscope. Live cells with intact membranes fluoresce green, while dead cells with compromised membranes fluoresce red.
-
Quantification (Optional): The percentage of live and dead cells can be quantified using image analysis software or flow cytometry.
DNA Binding Assay (Gel Retardation)
-
DNA Extraction: Genomic DNA is extracted from S. mutans using a commercial kit.
-
Binding Reaction: The extracted DNA is incubated with varying concentrations of this compound in a suitable binding buffer for approximately 30 minutes at 37°C.
-
Electrophoresis: The DNA-peptide mixtures are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized under UV light. The retardation of DNA migration in the gel indicates binding of the peptide.
Conclusion
This compound exhibits a potent antimicrobial effect, particularly against Gram-positive bacteria like S. mutans, through a mechanism that primarily involves rapid membrane permeabilization followed by intracellular interactions, including DNA binding. While its efficacy is comparable to its analog Temporin-GHc, its superior bactericidal action makes it a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular details of its membrane interaction and its effects on intracellular processes to fully understand its therapeutic potential and to guide the rational design of even more effective antimicrobial peptides.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temporins: Multifunctional Peptides from Frog Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Temporin-GHd and Other Prominent Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptide (AMP) Temporin-GHd against other well-established AMPs: LL-37, Magainin-2, and Melittin. The following sections present quantitative data on their respective activities, detailed experimental protocols, and a visual representation of a typical experimental workflow.
Antimicrobial Activity
This compound, isolated from the frog Hylarana guentheri, has demonstrated significant antibacterial and antibiofilm capabilities, particularly against the cariogenic bacterium Streptococcus mutans. Its mechanism of action involves the permeabilization and disruption of the bacterial cell membrane. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other AMPs against various microorganisms.
| Peptide | Target Organism | MIC (µM) | Reference |
| This compound | Streptococcus mutans | 6.6 | [1] |
| Escherichia coli | 12.5 - 25 | [2] | |
| Staphylococcus aureus | 12.5 | [2] | |
| LL-37 | Escherichia coli | 2 - 8 | General Knowledge |
| Staphylococcus aureus | 4 - 16 | General Knowledge | |
| Pseudomonas aeruginosa | 4 - 16 | General Knowledge | |
| Magainin-2 | Escherichia coli | 8 - 32 | General Knowledge |
| Staphylococcus aureus | 16 - 64 | General Knowledge | |
| Melittin | Escherichia coli | 1 - 4 | General Knowledge |
| Staphylococcus aureus | 2 - 8 | General Knowledge |
Hemolytic Activity and Cytotoxicity
A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. The following table compares the hemolytic activity (lysis of red blood cells) and cytotoxicity of the selected peptides.
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM against Human Oral Epithelial Cells) | Reference |
| This compound | >200 | >200 | [1] |
| LL-37 | 50 - 150 | >100 | General Knowledge |
| Magainin-2 | >100 | >100 | General Knowledge |
| Melittin | 2 - 5 | 1 - 5 | General Knowledge |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.
-
The target microorganism is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
An equal volume of the bacterial suspension is added to each well containing the peptide solution.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Hemolytic Assay
This assay assesses the membrane-disrupting activity of the peptides against erythrocytes.
-
Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Serial dilutions of the peptide are prepared in PBS.
-
An equal volume of the hRBC suspension is added to the peptide solutions and incubated at 37°C for 1 hour.
-
The samples are then centrifuged to pellet the intact RBCs.
-
The absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.
-
Controls for 0% hemolysis (PBS) and 100% hemolysis (0.1% Triton X-100) are included. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - AbsPBS) / (AbsTriton X-100 - AbsPBS)] x 100
Cytotoxicity Assay
The cytotoxicity of the peptides against mammalian cells is often evaluated using the MTT or CCK-8 assay.
-
Human oral epithelial cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The culture medium is replaced with fresh medium containing various concentrations of the peptide, and the cells are incubated for another 24 hours.
-
The peptide-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
After incubation for 2-4 hours, the resulting formazan crystals (in the case of MTT) are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
Experimental Workflow
Caption: Experimental workflow for comparing antimicrobial peptides.
Conclusion
This compound exhibits potent antimicrobial activity against S. mutans with minimal hemolytic and cytotoxic effects, making it a promising candidate for further development, particularly for oral health applications.[1] In comparison to broad-spectrum peptides like Melittin, which displays high toxicity towards mammalian cells, this compound offers a significantly better safety profile. LL-37 and Magainin-2 also demonstrate a degree of selectivity, but this compound's high HC50 and IC50 values are noteworthy. Further studies directly comparing these peptides under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential.
References
Temporin-GHd vs. Temporin-GHc: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of two closely related antimicrobial peptides, Temporin-GHd and Temporin-GHc. Derived from the skin secretions of the frog Hylarana guentheri, these peptides have demonstrated significant antimicrobial properties. This document synthesizes experimental data to highlight their respective potencies and mechanisms of action, offering a valuable resource for researchers in antimicrobial drug discovery and development.
I. Comparative Efficacy Data
The antimicrobial and antibiofilm activities of this compound and Temporin-GHc have been systematically evaluated, particularly against the cariogenic bacterium Streptococcus mutans. The key quantitative findings are summarized below.
Table 1: Antibacterial and Antibiofilm Activity against Streptococcus mutans
| Parameter | Temporin-GHc | This compound | Reference |
| Minimum Inhibitory Concentration (MIC) | Not explicitly stated, but used as a reference for other measures. | Not explicitly stated, but used as a reference for other measures. | [1][2] |
| Minimum Bactericidal Concentration (MBC) | > 50 μM | 26 μM | [1] |
| 50% Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | 6.3 μM | 6.6 μM | [1] |
| 50% Minimum Biofilm Reduction Concentration (MBRC₅₀) | 25 μM | 26 μM | [1] |
Key Observation: While both peptides exhibit comparable activity in inhibiting biofilm formation (MBIC₅₀), this compound demonstrates a significantly more potent bactericidal effect (lower MBC) against planktonic S. mutans compared to Temporin-GHc.[1]
Table 2: Cytotoxicity Profile
| Assay | Cell Type | Temporin-GHc | This compound | Reference |
| Hemolytic Activity | Human Erythrocytes | Low | Low | [2] |
| Cytotoxicity | Human Oral Epithelial Cells | No cytotoxicity observed up to 200 μM | No cytotoxicity observed up to 200 μM | [1][2] |
Key Observation: Both peptides exhibit a favorable safety profile with low hemolytic activity and no significant cytotoxicity against human oral epithelial cells at concentrations well above their effective antimicrobial concentrations.[1][2]
II. Mechanism of Action
Temporin-GHc and this compound share a similar mechanism of action, characteristic of many antimicrobial peptides. Their efficacy is primarily driven by their ability to interact with and disrupt bacterial cell membranes.
Both peptides adopt a random coil structure in aqueous solutions but transition to an α-helical conformation in membrane-like environments.[1][2] This amphipathic α-helix, with a positively charged face and a hydrophobic face, facilitates the initial electrostatic attraction to the negatively charged components of the bacterial cell membrane.
Following this initial binding, the peptides insert into the membrane, leading to increased permeability and disruption of the membrane's integrity.[1][2] This disruption allows for the leakage of intracellular contents and ultimately leads to bacterial cell death. Evidence also suggests that once the membrane is compromised, these peptides can translocate into the cytoplasm and bind to genomic DNA.[1][2]
III. Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Protocol: A standard broth microdilution method was employed. Briefly, two-fold serial dilutions of Temporin-GHc and this compound were prepared in a 96-well plate. S. mutans culture in its logarithmic growth phase was added to each well. The plates were incubated, and the MIC was determined as the lowest peptide concentration that visibly inhibited bacterial growth. For MBC determination, aliquots from the wells showing no growth were plated on agar plates. The MBC was defined as the lowest peptide concentration that resulted in a 99.9% reduction in bacterial colonies after incubation.[1]
Biofilm Inhibition and Disruption Assays
-
Biofilm Formation Inhibition (MBIC₅₀): S. mutans was cultured with varying concentrations of the peptides in a 96-well plate. After incubation, the planktonic bacteria were removed, and the remaining biofilm was quantified using crystal violet staining. The MBIC₅₀ was determined as the peptide concentration that inhibited 50% of biofilm formation compared to the control.[1]
-
Preformed Biofilm Disruption (MBRC₅₀): S. mutans biofilms were allowed to form in 96-well plates prior to the addition of the peptides. After incubation with the peptides, the remaining biofilm viability was assessed. The MBRC₅₀ was defined as the concentration that resulted in a 50% reduction of the preformed biofilm.[1]
Membrane Permeability Assay
-
Protocol: The effect of the peptides on the integrity of the S. mutans cell membrane was assessed using a LIVE/DEAD BacLight Bacterial Viability Kit. This kit contains two fluorescent dyes: SYTO 9, which stains live bacteria with intact membranes green, and propidium iodide, which stains dead bacteria with compromised membranes red. Bacteria were treated with different concentrations of the peptides, stained, and visualized using fluorescence microscopy to observe changes in membrane integrity.[1]
Cytotoxicity Assays
-
Hemolytic Assay: The lytic activity of the peptides against human red blood cells was determined by incubating serial dilutions of the peptides with a suspension of erythrocytes. The release of hemoglobin was measured spectrophotometrically to quantify hemolysis.[2]
-
Cell Viability Assay (MTT): Human oral epithelial cells were incubated with various concentrations of the peptides. The cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[1]
IV. Visualized Mechanisms and Workflows
To further illustrate the processes described, the following diagrams have been generated.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Microscopic Validation of Temporin-GHd's Antibiofilm Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria has underscored the urgent need for novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), with Temporin-GHd, a synthetic peptide, demonstrating significant antibacterial and antibiofilm properties. This guide provides a comparative analysis of this compound's antibiofilm effects, validated through various microscopy techniques, and contextualizes its performance against other alternative antimicrobial peptides. The experimental data and detailed protocols furnished herein are intended to support further research and development in this critical area.
Comparative Analysis of Antibiofilm Activity
The antibiofilm efficacy of this compound and its analogs, as well as other antimicrobial peptides, has been quantified using various assays. The following table summarizes key quantitative data from studies on their ability to inhibit biofilm formation and eradicate mature biofilms of pathogenic bacteria such as Streptococcus mutans and Staphylococcus aureus.
| Peptide | Organism | Assay Type | Concentration | Biofilm Inhibition (%) | Biofilm Eradication (%) | Citation |
| This compound | S. mutans | Crystal Violet | 0.5x MIC (6.55 µM) | ~55% | - | [1] |
| This compound | S. mutans | Crystal Violet | 1x MIC (13.1 µM) | - | ~18% (24h biofilm) | [1] |
| This compound | S. mutans | Crystal Violet | 2x MIC (26.2 µM) | - | ~65% (12h biofilm) | [1] |
| Temporin-GHc | S. mutans | Crystal Violet | 0.5x MIC (6.3 µM) | ~50% | - | [1] |
| Temporin-GHc | S. mutans | Crystal Violet | 1x MIC (12.6 µM) | - | ~10% (24h biofilm) | [1] |
| Temporin-GHa4R | S. aureus | MTT | 1.6 µM | ~40% | - | [2] |
| Temporin-GHa4R | S. aureus | MTT | 6.2 µM | ~80% | - | [2] |
| Temporin-GHa4R | S. aureus | MTT | 25 µM | - | ~50% | [2] |
| Temporin-GHa4R | S. aureus | MTT | 100 µM | - | ~80% | [2] |
| LL-37 | S. aureus | Crystal Violet | 1/4 MIC | - | Noticeable reduction | [3] |
| Nisin | S. aureus | Crystal Violet | 156-312 IU/mL (MIC) | Variable | - | [4] |
| Melittin | S. aureus | Crystal Violet | 4 µM | ~90% | - | [5] |
| Melittin | S. aureus | Crystal Violet | 64 µM | - | ~90% | [5] |
Microscopic Validation of Antibiofilm Effects
Microscopy provides direct visual evidence of the structural changes in biofilms upon treatment with antimicrobial peptides.
This compound and its Analogs
Light Microscopy and Scanning Electron Microscopy (SEM) have been instrumental in visualizing the effects of this compound on S. mutans biofilms. At concentrations of 0.5x, 1x, and 2x MIC, this compound was observed to significantly inhibit the initial attachment of bacteria and disrupt the integrity of pre-formed biofilms[1][6]. SEM images revealed that bacteria in treated biofilms appeared damaged, with irregular shapes and compromised cell membranes, in stark contrast to the healthy, dense biofilms of the untreated controls[1][6].
Similarly, studies on Temporin-GHa4R, an analog of the Temporin-GHa from which this compound is also derived, have shown potent antibiofilm activity against S. aureus. Fluorescence microscopy revealed a significant reduction in biofilm formation and the eradication of mature biofilms[2]. SEM analysis of Temporin-GHa4R-treated S. aureus showed disrupted and lysed bacterial cells within the biofilm structure[2].
Alternative Antimicrobial Peptides
While direct comparative microscopy studies between this compound and other AMPs are limited, the individual effects of peptides like LL-37, nisin, and melittin on biofilms have been documented.
-
LL-37 has been shown by confocal laser scanning microscopy (CLSM) to prevent biofilm formation by Pseudomonas aeruginosa at sub-inhibitory concentrations[7]. It also affects the structure of existing biofilms[7]. Against S. aureus biofilms on titanium surfaces, SEM has shown that LL-37 can disrupt the biofilm architecture[3].
-
Nisin has been observed using CLSM to penetrate S. aureus biofilms and cause membrane permeabilization, leading to cell death within the biofilm[8]. SEM has also been used to visualize the structural changes in S. aureus biofilms treated with low concentrations of nisin[4].
-
Melittin has demonstrated potent activity against polymicrobial biofilms. Confocal laser scanning microscopy has shown that melittin can effectively kill bacteria within biofilms and disrupt the biofilm matrix[5].
Experimental Protocols
Biofilm Formation and Treatment for Microscopy
-
Bacterial Culture: A single colony of the target bacterium (e.g., S. mutans or S. aureus) is inoculated into an appropriate broth medium (e.g., Brain Heart Infusion for S. mutans or Tryptic Soy Broth for S. aureus) and incubated overnight at 37°C.
-
Biofilm Growth: The overnight culture is diluted to a specific optical density (e.g., OD₆₀₀ = 0.1) in fresh medium, often supplemented with sucrose to promote biofilm formation. A defined volume of the diluted culture is added to the wells of a microtiter plate containing sterile glass coverslips or other suitable surfaces for microscopy. The plate is then incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Peptide Treatment: For biofilm inhibition assays, the antimicrobial peptide is added to the bacterial suspension at the beginning of the incubation period. For biofilm eradication assays, the planktonic cells are gently removed after biofilm formation, and fresh medium containing the antimicrobial peptide is added to the mature biofilm and incubated for a specified period (e.g., 24 hours).
Scanning Electron Microscopy (SEM) Protocol
-
Fixation: The coverslips with biofilms are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The biofilms are then fixed with a solution of 2.5% glutaraldehyde in PBS for at least 2 hours at 4°C.
-
Dehydration: The fixed samples are washed with PBS and then dehydrated through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 15-20 minutes.
-
Drying: The dehydrated samples are subjected to critical point drying to preserve the three-dimensional structure of the biofilm.
-
Coating: The dried samples are mounted on SEM stubs and sputter-coated with a thin layer of gold or gold-palladium to make them conductive.
-
Imaging: The samples are then observed under a scanning electron microscope.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
-
Staining: Biofilms on coverslips are gently washed with PBS. A solution containing a mixture of two fluorescent dyes, such as SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red), is added to the biofilms. The samples are incubated in the dark for 15-20 minutes at room temperature.
-
Mounting: After incubation, the coverslips are carefully mounted on a glass slide.
-
Imaging: The stained biofilms are visualized using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct the three-dimensional architecture of the biofilm and to assess the distribution of live and dead cells.
Signaling Pathways and Mechanisms of Action
Antimicrobial peptides can disrupt biofilms through various mechanisms, including direct killing of bacteria within the biofilm and interference with signaling pathways that regulate biofilm formation.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Host Defense Peptide LL-37 Prevents Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Temporin-GHd and Its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Temporin-GHd and its synthetic analogues. It summarizes key performance data, details experimental methodologies, and explores structure-activity relationships to inform future research and development.
This compound, a small, cationic antimicrobial peptide isolated from the skin secretions of the frog Hylarana guentheri, has demonstrated broad-spectrum antibacterial activity.[1] Its potential as a therapeutic agent has led to investigations into its synthetic analogues to enhance its efficacy and selectivity. This guide presents a comparative analysis of this compound, its closely related peptide Temporin-GHc, and discusses the broader structure-activity relationships within the temporin family by examining synthetic analogues of other temporins such as Temporin-GHa, Temporin-L, and Temporin-A.
Comparative Biological Activities
The following table summarizes the key quantitative data for this compound, Temporin-GHc, and various synthetic temporin analogues. The data includes Minimum Inhibitory Concentration (MIC) against various bacterial strains, 50% Hemolytic Concentration (HC50) against human red blood cells, and 50% Cytotoxic Concentration (IC50) against mammalian cell lines.
| Peptide/Analogue | Sequence | Modification from Parent | Target Organism/Cell Line | MIC (µM) | HC50 (µM) | IC50 (µM) | Reference |
| This compound | FFHHIFRGIV-NH2 | - | Streptococcus mutans | 13 | >200 | >200 (HOECs) | [1] |
| Temporin-GHc | FFHHILRGIV-NH2 | I5 -> L5 | Streptococcus mutans | 13 | >200 | >200 (HOECs) | [1] |
| Temporin-GHa | FLHHIIGGL-NH2 | - | S. aureus ATCC 25923 | 12.5 | >200 | >200 (HEK293T) | [2] |
| GHaK | FLKKIIGGL-NH2 | H3,4 -> K | S. aureus ATCC 25923 | 3.1 | >200 | >200 (HEK293T) | [2] |
| GHa4K | FLHKIIGGL-NH2 | H4 -> K | S. aureus ATCC 25923 | 3.1 | >200 | >200 (HEK293T) | [2] |
| GHa11K | FLHHIIGKL-NH2 | G10 -> K | S. aureus ATCC 25923 | 6.2 | >200 | >200 (HEK293T) | [2] |
| GHa4R | FLRRIIGGL-NH2 | H3,4 -> R | S. aureus ATCC 25923 | 3.1 | >200 | - | [3] |
| Temporin-L | FVQWFSKFLGRIL-NH2 | - | S. aureus ATCC 9144 | 5 | 35 | 10 (Hut-78) | [4] |
| [Pro3]TL | FVPWFSKFLGRIL-NH2 | Q3 -> P | S. aureus ATCC 9144 | 5 | 120 | - | [5] |
| Temporin-A | FLPLIGRVLSGIL-NH2 | - | S. aureus ATCC 29213 | 3 | >100 | >50 (HaCaT) | [6] |
| TAd (dimer) | (FLPLIGRVLSGIL)2 | Dimerization | S. aureus ATCC 29213 | 1.5 | ~25 | ~25 (HaCaT) | [6] |
Note: HOECs - Human Oral Epithelial Cells; HEK293T - Human Embryonic Kidney 293T cells; Hut-78 - Human T-cell lymphoma cell line; HaCaT - Human keratinocyte cell line. MIC, HC50, and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[7][8][9]
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The synthetic peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[7] Growth is typically assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Hemolysis Assay
The hemolytic activity of the peptides against human red blood cells (hRBCs) is a crucial indicator of their cytotoxicity.[10][11]
-
Preparation of hRBCs: Fresh human red blood cells are washed three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) and resuspended in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the hRBC suspension is added to each well.
-
Controls: PBS is used as a negative control (0% hemolysis), and a lytic agent such as 0.1% Triton X-100 is used as a positive control (100% hemolysis).
-
Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant is transferred to a new 96-well plate, and the release of hemoglobin is quantified by measuring the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against mammalian cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Seeding: Mammalian cells (e.g., HEK293T, HaCaT, or HOECs) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptides. The cells are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of peptide that reduces cell viability by 50%, is then calculated.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for most temporin peptides involves the disruption of the bacterial cell membrane.[13][14] This interaction is driven by the peptide's amphipathic α-helical structure and cationic nature, which facilitates binding to the negatively charged components of the bacterial membrane.
The development and evaluation of novel antimicrobial peptides follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Structure-Activity Relationship (SAR) Insights from Temporin Analogues
While specific data on a wide range of this compound synthetic analogues is limited, studies on other temporins provide valuable insights into the relationship between peptide structure and biological activity.
-
Cationicity: Increasing the net positive charge of temporins, often by substituting neutral or histidine residues with lysine or arginine, generally enhances their antimicrobial activity.[2][3] For instance, replacing the histidine residues in Temporin-GHa with lysine (GHaK, GHa4K) or arginine (GHa4R) resulted in significantly lower MIC values against S. aureus.[2][3] This is attributed to stronger electrostatic interactions with the negatively charged bacterial membranes.
-
Hydrophobicity: The hydrophobicity of temporins is a critical factor influencing both their antimicrobial and hemolytic activities. A balanced hydrophobicity is essential for effective membrane insertion and disruption. Excessive hydrophobicity can lead to increased toxicity towards eukaryotic cells, including red blood cells.[15][16]
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, forming an amphipathic α-helical structure in a membrane-mimicking environment, is crucial for the activity of temporins.[1][5] Modifications that disrupt this amphipathicity can lead to a loss of antimicrobial efficacy.
-
Specific Amino Acid Substitutions: The substitution of specific amino acids can have a profound impact on activity. For example, replacing glutamine with proline at position 3 in Temporin-L ([Pro3]TL) was shown to reduce hemolytic activity while retaining antimicrobial potency.[5] This suggests that introducing conformational constraints can improve the therapeutic index of these peptides.
Conclusion
This compound is a promising antimicrobial peptide with potent activity against clinically relevant bacteria and low toxicity to human cells. The comparative analysis with its close relative, Temporin-GHc, and insights from the structure-activity relationships of other temporin analogues, highlight key strategies for designing novel this compound derivatives with enhanced therapeutic potential. Future research should focus on the systematic synthesis and evaluation of this compound analogues, exploring modifications in cationicity, hydrophobicity, and specific amino acid substitutions to optimize their antimicrobial efficacy and selectivity. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of temporin A modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Temporin Family Peptides with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mounting crisis of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach lies in combination therapy, where antimicrobial peptides (AMPs) are used as adjuvants to enhance the efficacy of conventional antibiotics. This guide provides a comparative analysis of the synergistic effects of temporin family peptides, closely related to Temporin-GHd, with various antibiotics against pathogenic bacteria. The data presented herein is based on published experimental findings for Temporin A, B, G, and L, serving as a valuable resource for assessing the potential of this compound in similar applications.
Quantitative Assessment of Synergistic Activity
The synergistic potential of temporin peptides with antibiotics is primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
Planktonic Bacteria
The following table summarizes the synergistic effects of various temporin-antibiotic combinations against planktonic bacteria.
| Temporin Peptide | Antibiotic | Bacterial Strain | FICI | Reference |
| Temporin L | Piperacillin | E. coli ATCC 25922 | 0.28 | [1] |
| Temporin L | Imipenem | E. coli ATCC 25922 | 0.28 | [1] |
| Temporin A + Temporin B analogue (TB-YK) | - | Gram-positive & Gram-negative bacteria | Strong Synergism | [2] |
| Temporin G | Tobramycin | S. aureus | Potentiating Effect | [3][4] |
| Temporin A | Gentamicin | S. aureus ATCC 25923 | No Synergy | [5] |
Bacterial Biofilms
Biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. The combination of temporins with antibiotics or other agents has shown promise in combating these resilient communities.
| Temporin Peptide | Combination Agent | Bacterial Strain | Effect on Biofilm | Reference |
| Temporin A | Gentamicin | S. aureus ATCC 25923 | Enhanced Antibacterial Activity | [5] |
| Temporin G | Tobramycin | S. aureus | Reduction in Biofilm Viability | [3][6] |
| Temporin 1Tb | EDTA | S. epidermidis | Eradication of Mature Biofilms | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to assess antimicrobial synergy.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the synergistic effects of two antimicrobial agents.[9][10][11]
-
Preparation of Antimicrobials : Stock solutions of the temporin peptide and the antibiotic are prepared. A series of twofold dilutions of each agent are made in a 96-well microtiter plate. The temporin is diluted horizontally, and the antibiotic is diluted vertically.
-
Inoculum Preparation : The target bacterial strain is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation : 100 µL of the bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent (alone or in combination) that completely inhibits visible bacterial growth.
-
FICI Calculation : The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FICI = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
Time-Kill Assay
Time-kill assays provide insights into the pharmacodynamics of antimicrobial agents and can confirm synergistic interactions by measuring the rate of bacterial killing over time.[12][13][14][15]
-
Inoculum Preparation : A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antimicrobials : The bacterial suspension is exposed to the temporin peptide and the antibiotic, both alone and in combination, at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without any antimicrobial agent is also included.
-
Sampling and Plating : Aliquots are withdrawn from each culture at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The samples are serially diluted and plated on agar plates.
-
Colony Counting : After incubation, the number of colony-forming units (CFU)/mL is determined for each time point.
-
Data Analysis : The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Anti-Biofilm Assay
These assays evaluate the efficacy of antimicrobial combinations in preventing biofilm formation or eradicating established biofilms.
-
Biofilm Formation : A bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.
-
Treatment : For biofilm inhibition assays, the antimicrobial agents are added at the same time as the bacterial inoculum. For biofilm eradication assays, the planktonic cells are removed, and the established biofilms are washed before adding the antimicrobial agents.
-
Incubation : The plates are incubated for a further 24 hours.
-
Quantification : The biofilm biomass can be quantified using methods such as crystal violet staining (for total biomass) or metabolic assays like the MTT assay (for cell viability). The number of viable cells within the biofilm can also be determined by colony counting after sonication and plating.
Visualizing Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Synergy Confirmation.
Caption: General Workflow for Anti-Biofilm Assays.
Potential Mechanisms of Synergy
The synergistic interaction between temporins and conventional antibiotics is often attributed to the membrane-permeabilizing properties of the peptides.
Caption: Proposed Mechanism of Temporin-Antibiotic Synergy.
Temporins, being cationic and amphipathic, can interact with and disrupt the bacterial cell membrane. This disruption creates pores or destabilizes the membrane, thereby increasing its permeability. This enhanced permeability facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets (such as ribosomes or DNA) at concentrations that would otherwise be ineffective. This mechanism can also help overcome certain forms of antibiotic resistance that rely on preventing the antibiotic from reaching its target.
Conclusion
The available evidence strongly suggests that temporin family peptides, including by extension this compound, have the potential to act synergistically with a range of conventional antibiotics. These combinations can be effective against both planktonic bacteria and challenging biofilm-associated infections. The primary mechanism of this synergy appears to be the membrane-disrupting action of the temporins, which facilitates the uptake of antibiotics. Further research is warranted to explore specific combinations of this compound with various classes of antibiotics against a broader panel of clinically relevant pathogens. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide Temporin G: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Peptide Temporin G: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 5. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-biofilm properties of the antimicrobial peptide temporin 1Tb and its ability, in combination with EDTA, to eradicate Staphylococcus epidermidis biofilms on silicone catheters | Semantic Scholar [semanticscholar.org]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 12. researchgate.net [researchgate.net]
- 13. Time-kill studies and synergy testing of broad-spectrum antibiotics against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Temporin-GHd activity in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial and antibiofilm activity of Temporin-GHd, a promising antimicrobial peptide. While noted for its broad-spectrum activity, currently available detailed experimental data primarily focuses on its efficacy against the cariogenic bacterium, Streptococcus mutans. This document summarizes the existing quantitative data, details the experimental protocols used for its validation, and visualizes its mechanism of action and experimental workflows.
Performance Data: this compound vs. Streptococcus mutans
This compound, isolated from the frog Hylarana guentheri, has demonstrated significant bactericidal and antibiofilm capabilities.[1] The following table summarizes its in vitro activity against Streptococcus mutans (ATCC 25175), offering a baseline for its potential as an antibacterial agent.
| Metric | This compound | Temporin-GHc (for comparison) | Chlorhexidine (Positive Control) | Reference |
| Minimum Inhibitory Concentration (MIC) | 13.1 µM | 12.6 µM | Not Reported | [1][2] |
| Minimum Bactericidal Concentration (MBC) | 26 µM | >50 µM | Not Reported | [1][2] |
| Minimum Biofilm Inhibitory Concentration (MBIC50) | 6.6 µM | 6.3 µM | Not Reported | [1][2] |
| Minimum Biofilm Eradication Concentration (MBRC50) | 26 µM | 25 µM | Not Reported | [1][2] |
Note: While this compound is reported to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria, comprehensive, publicly available datasets detailing its MIC values against a wider range of bacterial strains are limited at the time of this publication. The data presented here is specific to Streptococcus mutans.
Mechanism of Action
This compound exerts its antibacterial effect primarily through the disruption of the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial membrane. Upon interaction, it undergoes a conformational change from a random coil to an α-helical structure, allowing it to insert into and permeabilize the membrane. This leads to the leakage of intracellular contents and ultimately, cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Streptococcus mutans.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol outlines the broth microdilution method used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Bacterial Preparation: S. mutans is cultured to the exponential growth phase and then diluted in Brain Heart Infusion (BHI) broth to a concentration of 2 × 10^6 CFU/ml.
-
Peptide Preparation: this compound is serially diluted two-fold with sterile water in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well, resulting in a final bacterial concentration of 1 × 10^6 CFU/ml. The plate is incubated under anaerobic conditions at 37°C for 16 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by measuring the absorbance at 600 nm.
-
MBC Determination: To determine the MBC, aliquots from the wells showing no visible growth in the MIC assay are plated on BHI agar. The plates are incubated, and the MBC is the lowest concentration of the peptide that results in no colony formation.[1][2]
Time-Kill Kinetics Assay
This assay is performed to assess the rate at which an antimicrobial agent kills a bacterial population over time.
-
Preparation: A bacterial suspension of S. mutans is prepared in BHI broth.
-
Treatment: The bacterial suspension is treated with this compound at concentrations of 0.5 × MIC, 1 × MIC, and 2 × MIC. A control group with no peptide is also included.
-
Sampling: At various time points (e.g., 0, 30, 60, 90, 120, and 150 minutes), aliquots are taken from each treatment group.
-
Plating and Incubation: The aliquots are serially diluted and plated on BHI agar. The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Analysis: The results are typically plotted as log10 CFU/ml versus time to visualize the killing kinetics. For this compound at 2x MIC, complete killing of S. mutans was observed within 60 minutes.[1]
Biofilm Inhibition and Eradication Assays
These assays evaluate the ability of an antimicrobial peptide to prevent the formation of biofilms and to destroy pre-formed biofilms.
-
Biofilm Inhibition (MBIC):
-
A diluted suspension of S. mutans is added to 96-well plates containing various concentrations of this compound.
-
The plates are incubated to allow for biofilm formation.
-
After incubation, the wells are washed to remove planktonic bacteria, and the remaining biofilm is quantified using methods such as crystal violet staining or MTT assay. The MBIC50 is the concentration that inhibits 50% of biofilm formation.[1][2]
-
-
Biofilm Eradication (MBRC):
-
S. mutans biofilms are allowed to form in 96-well plates prior to the addition of the peptide.
-
After a set period of growth (e.g., 24 hours), the planktonic bacteria are removed, and fresh media containing various concentrations of this compound are added to the wells.
-
The plates are incubated again, and the viability of the remaining biofilm is quantified. The MBRC50 is the concentration that eradicates 50% of the pre-formed biofilm.[1][2]
-
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
Temporin-GHd: A Comparative Analysis of Cytotoxicity in Cancerous vs. Normal Cells
For Immediate Release
A comprehensive review of available data indicates that Temporin-GHd, an antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, exhibits promising selective cytotoxicity, showing minimal effect on normal human cells while its broader family of temporins demonstrates efficacy against various cancer cell lines. This guide provides a detailed comparison of its cytotoxic effects, supported by experimental data and protocols, for researchers and drug development professionals.
Quantitative Cytotoxicity Data
The selective nature of temporins is a key area of interest for anticancer research. While specific IC50 values for this compound against a wide range of cancer cells are not extensively documented in current literature, studies on the closely related Temporin-GHc and other temporins provide valuable insights. A significant finding is the lack of cytotoxicity of this compound against normal human cells.
| Peptide | Cell Line | Cell Type | IC50 / % Viability | Citation |
| This compound | Human Oral Epithelial Cells | Normal | No cytotoxicity observed at 200 µM | [1][2] |
| Temporin-GHaK | A549 | Human Lung Adenocarcinoma | 7.8 µM | [3] |
| PC-9 | Human Lung Adenocarcinoma | 10.1 µM | [3] | |
| HaCaT | Normal Human Keratinocytes | No significant inhibition | [3] | |
| Temporin-GHb | MDA-MB-231 | Human Breast Adenocarcinoma | 46.6–68.6 μg/mL | [4] |
| HeLa | Human Cervical Adenocarcinoma | 46.6–68.6 μg/mL | [4] | |
| HepG2 | Human Liver Carcinoma | 46.6–68.6 μg/mL | [4] | |
| HCT116 | Human Colorectal Carcinoma | 46.6–68.6 μg/mL | [4] | |
| GL261 | Mouse Glioma | 46.6–68.6 μg/mL | [4] | |
| 293FT | Normal Human Embryonic Kidney | Low cytotoxicity up to 200 μg/mL | [4] | |
| Temporin-SHf | A549 | Human Lung Adenocarcinoma | IC50 determined, value not specified | [5] |
| MCF-7 | Human Breast Adenocarcinoma | IC50 determined, value not specified | [5] | |
| HepG2 | Human Liver Carcinoma | IC50 determined, value not specified | [5] | |
| PC3 | Human Prostate Adenocarcinoma | IC50 determined, value not specified | [5] | |
| HUVEC | Normal Human Umbilical Vein Endothelial | Non-tumorigenic, used as control | [5] |
Note: The primary focus of existing research on this compound has been its antibacterial and antibiofilm properties.[1][2] The data for other temporins are included to provide a comparative context for the potential anticancer activity of this peptide family.
Experimental Protocols
The evaluation of this compound's cytotoxicity involves standard cell-based assays. The following is a generalized protocol based on methodologies used for temporins and other antimicrobial peptides.
Cell Culture and Maintenance
Cancerous and normal cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
Cytotoxicity Assay (CCK-8/MTT Assay)
The cytotoxic effect of the peptide is commonly determined using a Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/ml and cultured for 24 hours.[2]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.3 to 200 µM).[2] A control group is treated with medium alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, a CCK-8 or MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm.[2]
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Hemolysis Assay
To assess the peptide's toxicity to normal blood cells, a hemolysis assay is performed.
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed with PBS and resuspended to a concentration of 2 x 10^8 cells/ml.[2]
-
Peptide Incubation: The hRBC suspension is mixed with various concentrations of this compound and incubated at 37°C for 60 minutes.[2]
-
Centrifugation: The mixture is centrifuged to pellet the intact cells.
-
Absorbance Measurement: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is measured by absorbance at 450 nm.[2]
-
Controls: PBS is used as a negative control, and a surfactant like Triton X-100 is used as a positive control for 100% hemolysis.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many temporins against both microbial and cancer cells involves membrane disruption.[8] The amphipathic α-helical structure of these peptides allows them to preferentially interact with and disrupt the negatively charged membranes of cancer cells, while having less effect on the zwitterionic membranes of normal cells.[4][9] This interaction leads to increased membrane permeability and eventual cell lysis.[1]
Some temporins have also been shown to induce apoptosis through intracellular mechanisms. For instance, Temporin-GHb induces apoptosis in MDA-MB-231 breast cancer cells via the mitochondrial pathway.[4] Similarly, Temporin-SHf triggers caspase-dependent apoptosis through an intrinsic mitochondrial pathway in A549 lung cancer cells.[5]
Visualizing the Experimental Workflow and Mechanism
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed mechanisms of this compound cytotoxicity.
Conclusion
The available evidence strongly suggests that this compound exhibits a favorable cytotoxicity profile, with high selectivity for target cells over normal human cells. While direct quantitative data on its efficacy against a broad panel of cancer cells is an area for future research, the performance of closely related temporins indicates a significant potential for this compound as a candidate for anticancer therapeutic development. Its primary mechanism of action through membrane disruption presents a promising avenue to overcome conventional drug resistance. Further investigation into its specific anticancer activities and intracellular signaling pathways is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporin-GHaK Exhibits Antineoplastic Activity against Human Lung Adenocarcinoma by Inhibiting the Wnt Signaling Pathway through miRNA-4516 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of Temporin-GHd: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of Temporin-GHd. Due to the current absence of direct in vivo studies on this compound in animal models, this guide leverages its in vitro performance data and compares it with in vivo efficacy data from structurally related temporin peptides. This approach offers a predictive insight into its potential therapeutic value and outlines established experimental protocols for future in vivo validation.
Executive Summary
This compound, a short antimicrobial peptide (AMP) isolated from the frog Hylarana guentheri, has demonstrated promising antibacterial and antibiofilm activities in vitro against cariogenic bacteria such as Streptococcus mutans.[1] While in vivo data for this compound is not yet available, studies on closely related temporin peptides, including derivatives of Temporin-GHb and Temporin-GHa, have shown significant efficacy in murine models of bacterial infection.[2] These studies provide a valuable framework for predicting the in vivo potential of this compound and for designing robust preclinical trials. This guide presents a comparative summary of the available data to inform further research and development.
In Vitro Profile of this compound
This compound has been characterized for its antimicrobial and antibiofilm properties against Streptococcus mutans. The following table summarizes its key in vitro performance metrics.
| Parameter | Bacterium | This compound | Temporin-GHc (Comparator) | Reference |
| Minimum Inhibitory Concentration (MIC) | S. mutans | 13.1 µM | 12.6 µM | [1] |
| Minimum Bactericidal Concentration (MBC) | S. mutans | 26 µM | >50 µM | [1] |
| Minimum Biofilm Inhibitory Concentration (MBIC50) | S. mutans | 6.6 µM | 6.3 µM | [1] |
| Minimum Biofilm Eradication Concentration (MBRC50) | S. mutans | 26 µM | 25 µM | [1] |
Comparative In Vivo Efficacy of Related Temporin Peptides
While awaiting direct in vivo studies of this compound, the performance of other temporin derivatives in animal models offers valuable insights. The following table summarizes the in vivo efficacy of Temporin-GHb derivatives, GHb3K and GHbK4R, in a mouse model of acute pneumonia caused by Staphylococcus aureus.
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Bacterial Load in Lungs (log10 CFU/g) | Reference |
| Vehicle Control | - | Intraperitoneal | 20 | 8.5 | [2] |
| Vancomycin | 10 mg/kg | Intraperitoneal | 80 | 5.2 | [2] |
| GHb3K | 15 mg/kg | Intraperitoneal | 80 | 5.5 | [2] |
| GHbK4R | 15 mg/kg | Intraperitoneal | 70 | 5.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols adapted from studies on related temporin peptides, which can serve as a template for the in vivo evaluation of this compound.
Murine Model of Acute Pneumonia
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of Staphylococcus aureus (e.g., ATCC 29213) in phosphate-buffered saline (PBS).
-
Treatment: At a specified time post-infection (e.g., 2 hours), animals are treated with the test compound (e.g., this compound), a positive control (e.g., vancomycin), or a vehicle control (e.g., PBS) via a specified route (e.g., intraperitoneal injection).
-
Efficacy Assessment:
-
Survival Study: A cohort of mice is monitored for survival over a defined period (e.g., 7 days).
-
Bacterial Burden: At a set time point post-treatment (e.g., 24 hours), a separate cohort of mice is euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
In Vivo Toxicity Assessment
-
Animal Model: Healthy female BALB/c mice (6-8 weeks old).
-
Administration: Mice are administered the test peptide at various doses via the intended clinical route (e.g., intraperitoneal or intravenous) for a specified duration (e.g., daily for 7 days).
-
Monitoring: Animals are observed for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Analysis: At the end of the study period, blood samples are collected for hematological and serum biochemical analysis. Major organs (e.g., liver, kidneys, spleen, lungs, heart) are harvested for histopathological examination.
Visualizing Experimental Workflows and Mechanisms
To further clarify the proposed experimental design and the underlying mechanism of temporin peptides, the following diagrams are provided.
Caption: Proposed workflow for in vivo efficacy testing of this compound.
Caption: General mechanism of action for temporin antimicrobial peptides.
Conclusion and Future Directions
This compound exhibits a promising in vitro profile, with potent bactericidal and antibiofilm activities. While direct in vivo evidence is pending, comparative data from structurally similar temporin peptides strongly suggest its potential as a therapeutic agent for bacterial infections. The experimental frameworks outlined in this guide provide a clear path for the preclinical validation of this compound. Future studies should focus on establishing its efficacy in relevant animal models, defining its pharmacokinetic and pharmacodynamic properties, and conducting comprehensive safety and toxicity assessments. Such data will be critical for advancing this compound towards clinical development.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Temporin-GHd: A Comparative Analysis of its Performance Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics. Among these, temporins, a family of short, cationic peptides isolated from frog skin, have garnered attention for their broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the performance of Temporin-GHd and related temporin peptides against antibiotic-resistant bacteria, supported by available experimental data.
Executive Summary
This compound, a 13-residue antimicrobial peptide isolated from the frog Hylarana guentheri, has demonstrated bactericidal activity against Gram-positive bacteria.[1][2] However, publicly available research directly comparing the efficacy of this compound against a wide range of clinically significant antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), multidrug-resistant Pseudomonas aeruginosa, and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, is currently limited.
This guide summarizes the known performance of this compound against Streptococcus mutans and presents comparative data from studies on other members of the temporin family, particularly derivatives of Temporin-GHa, against MRSA. This information serves as a valuable, albeit indirect, indicator of the potential of temporin peptides in combating antibiotic resistance.
Performance of this compound Against Streptococcus mutans
A key study investigated the efficacy of this compound against the cariogenic bacterium Streptococcus mutans. The study revealed that this compound exhibits potent, concentration-dependent, and time-dependent bactericidal effects.[1]
Table 1: Antimicrobial Activity of this compound Against Streptococcus mutans
| Peptide | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) |
| This compound | 13.1 | 26 |
| Temporin-GHc | 12.6 | >50 |
Data sourced from Zhong et al., 2019.[1]
Time-Kill Kinetics of this compound Against S. mutans
Time-kill assays demonstrated that this compound at twice its MIC (2x MIC) could eradicate the entire bacterial population within 60 minutes.[1] This rapid bactericidal action is a desirable characteristic for novel antimicrobial agents.
Comparative Performance of Temporin Analogs Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Table 2: Comparative Antimicrobial Activity of Temporin-GHa Derivatives and Vancomycin Against MRSA Strains (MIC in µM)
| Peptide/Antibiotic | MRSA (ATCC 43300) | MRSA-1 (Clinical Isolate) | MRSA-2 (Clinical Isolate) | MRSA-3 (Clinical Isolate) | MRSA-4 (Clinical Isolate) | MRSA-5 (Clinical Isolate) |
| GHaR6R | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 |
| GHaR7R | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 | 1.6 |
| GHaR8R | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 | 3.1 |
| GHaR9W | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 |
| Vancomycin | 1.6 | 1.6 | 1.6 | 1.6 | 1.6 | 3.1 |
Data adapted from Tan et al., 2022.[3]
These results indicate that some temporin derivatives, such as GHaR7R, can exhibit comparable or even superior potency to Vancomycin against certain MRSA strains.[3]
Mechanism of Action
Temporins, including likely this compound, primarily exert their antimicrobial effect by disrupting the bacterial cell membrane.[1] These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of bacterial membranes. Upon accumulation, they are thought to form pores or channels, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death. This mechanism of action is distinct from many conventional antibiotics, which may contribute to a lower propensity for developing bacterial resistance.
Mechanism of action of temporin peptides against bacterial membranes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
Workflow for MIC and MBC determination.
Protocol Details:
-
Peptide Preparation: this compound is serially diluted (two-fold) in a suitable broth medium in a 96-well microtiter plate.[1]
-
Bacterial Inoculum Preparation: The test bacterium is cultured to the logarithmic growth phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[3]
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 16-24 hours.[1][3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]
-
MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar plates and incubated for another 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[1]
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and this compound Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Temporin-GHd
Temporin-GHd, a potent antimicrobial peptide, requires meticulous handling and disposal to ensure laboratory safety and prevent environmental contamination. Improper disposal of antimicrobial agents can contribute to the development of antimicrobial resistance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Nitrile | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Shoes | Closed-toe | To protect feet from spills. |
Step-by-Step Disposal Procedures for this compound
The proper disposal route for this compound depends on its form (solid/lyophilized, solution, or contaminated materials). All disposal methods must comply with local, state, and federal regulations.[1][2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[3]
1. Disposal of Solid (Lyophilized) this compound:
-
Waste Classification: Unused or expired solid this compound should be treated as chemical waste.[3]
-
Procedure:
-
Collect the solid peptide in its original vial or a clearly labeled, sealed waste container.
-
The label should include the chemical name ("this compound"), concentration, and hazard information.[1]
-
Store the container in a designated hazardous waste accumulation area.[4][5]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
2. Disposal of this compound Solutions:
-
Waste Classification: Aqueous solutions of this compound are considered hazardous chemical waste.[3] Autoclaving may not be sufficient to degrade the peptide and is not a recommended disposal method.[3]
-
Procedure:
-
Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled container designated for liquid chemical waste.[4][5]
-
Do not mix with other types of chemical waste unless approved by your EHS office.
-
Store the sealed container in a designated hazardous waste area, preferably with secondary containment to prevent spills.[4][6]
-
Schedule a pickup with your institution's hazardous waste disposal service.
-
3. Disposal of Contaminated Labware:
-
Waste Classification: Labware contaminated with this compound, such as pipette tips, tubes, and glassware, should be handled as chemically contaminated waste.[5]
-
Procedure for Sharps (Needles, broken glass):
-
Procedure for Non-Sharps (Pipette tips, tubes):
-
Collect all non-sharp, contaminated labware in a durable, leak-proof container or a clear plastic bag lining a designated waste pail.[5]
-
Clearly label the container as "Chemically Contaminated Solid Waste."
-
When the container is full, seal it and manage it as hazardous waste for collection.
-
4. Decontamination of Work Surfaces:
-
In case of a spill, contain the area immediately using absorbent materials.[1]
-
Clean the surface with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
Dispose of all cleaning materials (e.g., absorbent pads, wipes) as chemically contaminated solid waste.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. realpeptides.co [realpeptides.co]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
Personal protective equipment for handling Temporin-GHd
Essential Safety and Handling Guide for Temporin-GHd
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols for synthetic peptides in the absence of a specific Safety Data Sheet (SDS). It is imperative to handle all laboratory chemicals with care, assuming potential hazards until comprehensive safety data is available.
Immediate Safety Precautions
While research indicates that this compound has low cytotoxicity to human oral epithelial cells at concentrations up to 200 μM, it is prudent to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in its lyophilized powder form or in solution.
-
Engineering Controls: Handle the lyophilized powder in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure, to minimize inhalation risk.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water. If irritation develops, seek medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Recommended when handling larger quantities of lyophilized powder or if there is a risk of aerosolization. | A NIOSH-approved N95 or higher-rated respirator can be used. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇₆H₁₀₈N₁₈O₁₆ | PubChem |
| Molecular Weight | 1529.8 g/mol | PubChem |
| CAS Number | 2755770-50-2 | PubChem |
| Cytotoxicity | No cytotoxicity observed towards human oral epithelial cells at 200 μM | Frontiers in Microbiology |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Protocols
| Form | Temperature | Duration | Container | Conditions |
| Lyophilized Powder | -20°C | Short-term (weeks to months) | Tightly sealed vial | Protect from moisture and light.[1][2] |
| -80°C | Long-term (months to years) | Tightly sealed vial | Protect from moisture and light.[1][2] | |
| In Solution | -20°C or -80°C | Limited | Aliquoted in sealed vials | Avoid repeated freeze-thaw cycles.[1][2][3] |
Note: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[1] For peptides in solution, it is best to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles.[1][2][3]
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Appropriate solvent (e.g., sterile distilled water, buffer)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from cold storage (-20°C or -80°C) and allow it to sit at room temperature for at least 10-15 minutes before opening.[1]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add the calculated volume of the desired solvent to achieve the target stock concentration.
-
Dissolution: Close the vial tightly and gently vortex or pipette up and down to dissolve the peptide completely. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation of the entire stock.[3]
-
Storage: Label the aliquots clearly with the peptide name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C until use.[3]
Disposal Plan
Dispose of this compound and associated waste in accordance with institutional, local, state, and federal regulations.
-
Unused this compound: Unused or expired solid peptide and stock solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated chemical waste container.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with general laboratory trash.
-
Professional Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
Visualized Workflows
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Spill Response Protocol
Caption: Step-by-step response protocol for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
